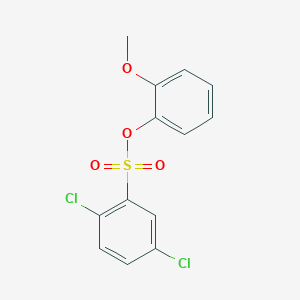
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is commonly referred to as MDPB and is synthesized using a multi-step process.
Mecanismo De Acción
MDPB works by binding to the regulatory domain of PKC, preventing its activation. This prevents the phosphorylation of certain proteins, which can lead to the prevention of cancer cell growth and the treatment of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MDPB can inhibit the growth of cancer cells and prevent the development of tumors. It has also been shown to have anti-inflammatory effects and can reduce the severity of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPB has several advantages for use in lab experiments. It is a potent inhibitor of PKC and can be used to study the role of this protein in disease development. However, MDPB is not without limitations. It has a short half-life and can be difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving MDPB. One area of interest is the development of more potent inhibitors of PKC. Another area of interest is the study of the role of PKC in disease development and the identification of novel therapeutic targets. Additionally, the use of MDPB in combination with other drugs may have synergistic effects and could lead to the development of more effective treatments for certain diseases.
Conclusion:
In conclusion, MDPB is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is synthesized using a multi-step process and has been shown to inhibit the activity of PKC, prevent cancer cell growth, and reduce the severity of certain diseases. While MDPB has several advantages for use in lab experiments, it is not without limitations. Future research directions include the development of more potent inhibitors of PKC and the study of novel therapeutic targets.
Métodos De Síntesis
The synthesis of MDPB involves multiple steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form MDPB.
Aplicaciones Científicas De Investigación
MDPB has been used in scientific research as a tool to modulate the activity of certain proteins. It has been shown to inhibit the activity of protein kinase C (PKC) and prevent the phosphorylation of certain proteins. This inhibition has been linked to the prevention of cancer cell growth and the treatment of certain diseases.
Propiedades
Número CAS |
88522-54-7 |
|---|---|
Nombre del producto |
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate |
Fórmula molecular |
C13H10Cl2O4S |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-11-4-2-3-5-12(11)19-20(16,17)13-8-9(14)6-7-10(13)15/h2-8H,1H3 |
Clave InChI |
QWQPQKWMHXOUEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



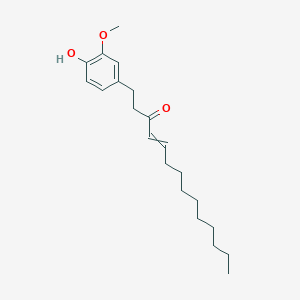
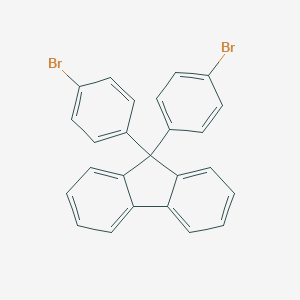
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
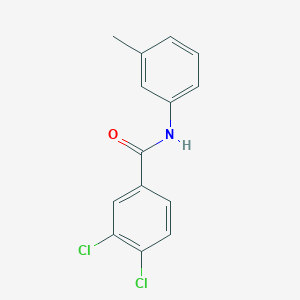
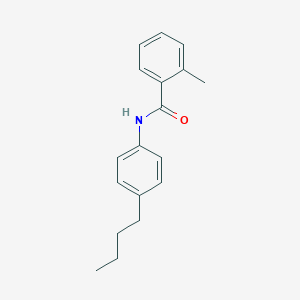
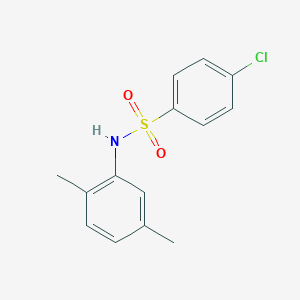
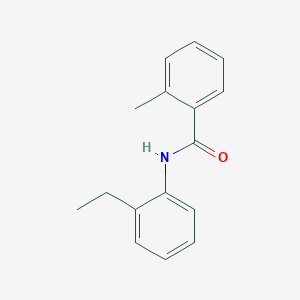
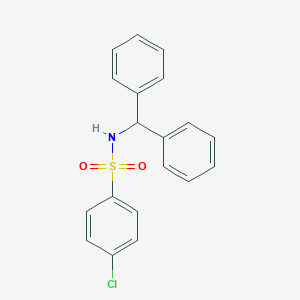
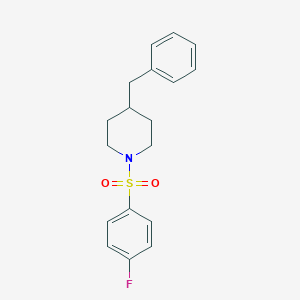
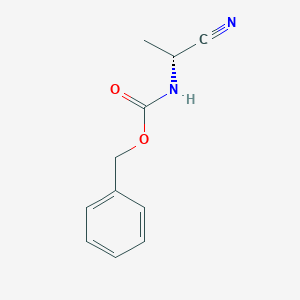
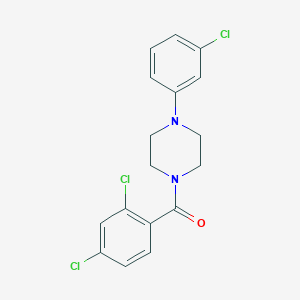
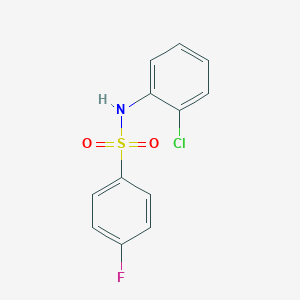
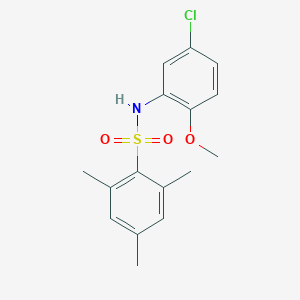
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)